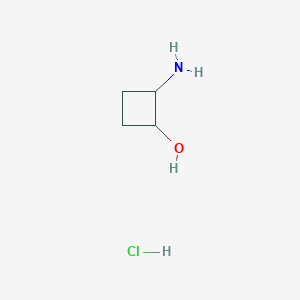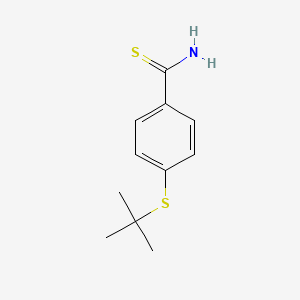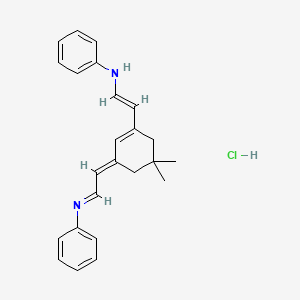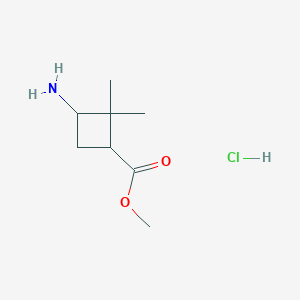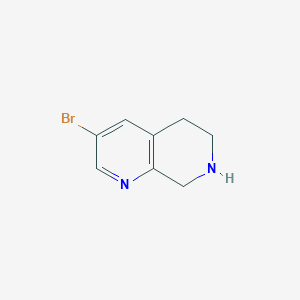
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride
描述
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is characterized by its complex structure, which includes a quinoline core substituted with a hydrazinyl group and a phenylcyclohexylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinoline with hydrazine derivatives under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with 4-phenylcyclohexanone to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .
化学反应分析
Types of Reactions
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
科学研究应用
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline
- 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline sulfate
Uniqueness
Compared to similar compounds, 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility and reactivity. This uniqueness can affect its application in various fields, making it a compound of interest for further research.
属性
IUPAC Name |
2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVOOBUHDLCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)
![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
